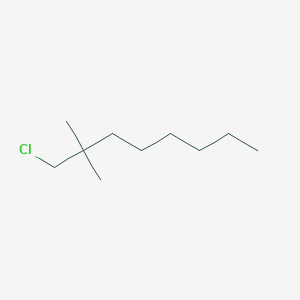

1-Chloro-2,2-dimethyloctane

説明

Structure

3D Structure

特性

分子式 |

C10H21Cl |

|---|---|

分子量 |

176.72 g/mol |

IUPAC名 |

1-chloro-2,2-dimethyloctane |

InChI |

InChI=1S/C10H21Cl/c1-4-5-6-7-8-10(2,3)9-11/h4-9H2,1-3H3 |

InChIキー |

NLVTYXBEPSHDCB-UHFFFAOYSA-N |

正規SMILES |

CCCCCCC(C)(C)CCl |

製品の起源 |

United States |

An In-depth Technical Guide to 1-Chloro-2,2-dimethyloctane: Properties, Synthesis, and Reactivity

For the Attention of Researchers, Scientists, and Drug Development Professionals

Foreword

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and reactivity of 1-Chloro-2,2-dimethyloctane. It is important to note that experimental data for this specific compound is limited in publicly available literature. Therefore, this guide leverages data from close structural analogs, predictive models, and established principles of organic chemistry to offer a robust and insightful resource for professionals in the field. The information presented herein is intended to serve as a foundational guide for research and development activities involving this and similar sterically hindered alkyl halides.

Section 1: Molecular Identity and Physicochemical Properties

1-Chloro-2,2-dimethyloctane is a halogenated alkane with a neopentyl-like structure, which significantly influences its physical and chemical behavior.

Identifiers and Molecular Data

| Property | Value | Source |

| IUPAC Name | 1-Chloro-2,2-dimethyloctane | - |

| CAS Number | 1496740-35-2 | [1] |

| Molecular Formula | C₁₀H₂₁Cl | [1] |

| Molecular Weight | 176.73 g/mol | [1][2] |

| Canonical SMILES | CCCCCCC(C)(C)CCl | [1] |

| InChIKey | Not available | - |

Predicted Physical Properties

Due to the absence of experimental data, the following physical properties are estimated based on the properties of analogous compounds such as 1-chlorooctane and neopentyl chloride, and considering the structural contribution of the 2,2-dimethyl moiety.

| Property | Predicted Value | Rationale and Comparative Data |

| Boiling Point | ~190-200 °C | The boiling point of 1-chlorooctane is approximately 182 °C. The branched structure of 1-chloro-2,2-dimethyloctane is expected to slightly lower the boiling point compared to a linear isomer, but the increased molecular weight compared to shorter-chain analogs like neopentyl chloride (boiling point 84-85 °C) will be the dominant factor.[3] |

| Melting Point | Not readily predictable | The melting point is highly dependent on the crystal lattice packing, which is difficult to predict for a branched, non-symmetrical molecule. For comparison, neopentyl chloride has a melting point of -20 °C.[3] |

| Density | ~0.87-0.89 g/mL at 25 °C | 1-chlorooctane has a density of approximately 0.873 g/mL. The compact neopentyl-like group may lead to a slightly higher density. |

| Solubility | Miscible with most organic solvents; Insoluble in water. | As a non-polar alkyl halide, it is expected to be highly soluble in common organic solvents such as ethers, hydrocarbons, and chlorinated solvents. Its insolubility in water is a characteristic feature of such compounds.[3][4] |

| Refractive Index (n²⁰/D) | ~1.43-1.44 | This is an estimated value based on similar alkyl chlorides. Neopentyl chloride has a refractive index of 1.4039.[3] |

Section 2: Synthesis of 1-Chloro-2,2-dimethyloctane

A practical and common method for the synthesis of primary alkyl chlorides such as 1-chloro-2,2-dimethyloctane is through the chlorination of the corresponding primary alcohol, 2,2-dimethyloctan-1-ol. The Appel reaction, using triphenylphosphine and carbon tetrachloride, is a reliable method for this transformation, particularly for alcohols prone to rearrangement under more acidic conditions.

Proposed Synthetic Route: The Appel Reaction

The reaction proceeds via the formation of a phosphonium salt, which is then displaced by the chloride ion.

Caption: Proposed synthesis of 1-Chloro-2,2-dimethyloctane via the Appel Reaction.

Experimental Protocol (Hypothetical)

This protocol is a general guideline and should be adapted and optimized based on laboratory conditions and safety assessments.

-

Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve 2,2-dimethyloctan-1-ol (1 equivalent) in anhydrous carbon tetrachloride (used as both solvent and reagent).

-

Reaction Initiation: While stirring under a nitrogen atmosphere, add triphenylphosphine (1.1 equivalents) portion-wise to the solution. The addition may be exothermic, so cooling with a water bath may be necessary.

-

Reaction Progression: After the addition is complete, heat the reaction mixture to reflux. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. The byproduct, triphenylphosphine oxide, may precipitate out of the solution. If so, it can be removed by filtration.

-

Purification: Concentrate the filtrate under reduced pressure to remove the excess carbon tetrachloride. The crude product can then be purified by column chromatography on silica gel using a non-polar eluent (e.g., hexanes) to yield pure 1-chloro-2,2-dimethyloctane.

Section 3: Chemical Reactivity and Mechanistic Insights

The reactivity of 1-chloro-2,2-dimethyloctane is dominated by the steric hindrance imposed by the gem-dimethyl group at the C2 position, which is characteristic of neopentyl-like structures.

Nucleophilic Substitution Reactions

-

Sₙ2 Reactions: Direct backside attack by a nucleophile at the carbon bearing the chlorine atom is severely hindered. Consequently, Sₙ2 reactions are extremely slow for neopentyl-type halides.[5][6] Studies on neopentyl bromide have shown it to be thousands of times less reactive in Sₙ2 reactions than ethyl bromide.[6]

-

Sₙ1 Reactions: Although it is a primary alkyl halide, the formation of a primary carbocation is highly unfavorable. However, if forced under Sₙ1 conditions (e.g., with a strong Lewis acid or in a highly polar, non-nucleophilic solvent), the initially formed primary carbocation would likely undergo a rapid 1,2-hydride or 1,2-alkyl shift to form a more stable tertiary carbocation, leading to rearranged products.[7]

Caption: Competing reaction pathways for 1-Chloro-2,2-dimethyloctane.

Elimination Reactions

Elimination reactions (E2) are also hindered due to the difficulty for a base to access the beta-hydrogens. However, under strongly basic conditions and at elevated temperatures, elimination may compete with the slow substitution reactions.

Section 4: Predicted Spectral Data

The following spectral data are predicted based on the structure of 1-chloro-2,2-dimethyloctane and comparison with analogs.

¹H NMR Spectroscopy (Predicted)

| Chemical Shift (δ) | Multiplicity | Integration | Assignment | Rationale |

| ~3.3-3.5 ppm | Singlet | 2H | -CH₂Cl | The methylene protons adjacent to the chlorine atom are deshielded. They appear as a singlet as there are no adjacent protons. |

| ~1.2-1.4 ppm | Multiplet | 10H | -(CH₂)₅- | The methylene protons of the octyl chain will appear as a complex multiplet in the typical alkyl region. |

| ~0.9 ppm | Triplet | 3H | -CH₃ | The terminal methyl group of the octyl chain. |

| ~0.9 ppm | Singlet | 6H | -C(CH₃)₂- | The six equivalent protons of the two methyl groups at the C2 position will appear as a sharp singlet. |

¹³C NMR Spectroscopy (Predicted)

| Chemical Shift (δ) | Assignment | Rationale |

| ~50-55 ppm | -CH₂Cl | The carbon attached to the electronegative chlorine atom is significantly deshielded. |

| ~35-40 ppm | -C(CH₃)₂- | The quaternary carbon atom. |

| ~20-35 ppm | -(CH₂)₅- and -CH₃ | The carbons of the octyl chain will appear in the typical alkane region. |

| ~25-30 ppm | -C(CH₃)₂- | The two equivalent methyl carbons at the C2 position. |

Infrared (IR) Spectroscopy (Predicted)

| Wavenumber (cm⁻¹) | Vibration |

| 2850-2960 | C-H stretching (alkane) |

| 1450-1470 | C-H bending (alkane) |

| ~1365 and ~1385 | C-H bending (gem-dimethyl group) |

| 650-750 | C-Cl stretching |

Mass Spectrometry (MS) (Predicted)

The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 176 and an M+2 peak at m/z = 178 with an intensity ratio of approximately 3:1, which is characteristic of a compound containing one chlorine atom. Key fragmentation patterns would likely involve the loss of the chlorine atom and alpha-cleavage, leading to a prominent peak corresponding to the stable tertiary carbocation that would be formed after rearrangement.

Section 5: Safety and Handling

As with all chlorinated alkanes, 1-chloro-2,2-dimethyloctane should be handled with appropriate safety precautions in a well-ventilated area, preferably a fume hood.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

-

Handling: Avoid contact with skin and eyes. Do not inhale vapors.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste.

Chlorinated alkanes as a class are under scrutiny for their potential environmental persistence and toxicity.[8][9] Therefore, releases to the environment should be avoided.

Section 6: Conclusion

1-Chloro-2,2-dimethyloctane presents an interesting case study in the reactivity of sterically hindered primary alkyl halides. While experimental data remains scarce, this guide provides a solid foundation for understanding its properties and behavior based on established chemical principles and data from analogous compounds. Its neopentyl-like structure dictates a low reactivity in Sₙ2 reactions and a propensity for rearrangement under Sₙ1 conditions. The predictive spectral data and proposed synthetic route offer valuable starting points for researchers and professionals seeking to work with this compound. As with any chemical, all handling and synthesis should be conducted with appropriate safety measures in place.

References

-

PubChem. (n.d.). 1-Chloro-2,2-dimethylpropane. National Center for Biotechnology Information. Retrieved March 25, 2026, from [Link]

-

AA Blocks. (n.d.). 1-chloro-2,2-dimethyloctane. Retrieved March 25, 2026, from [Link]

-

Michigan State University Department of Chemistry. (n.d.). Alkyl Halide Reactivity. Retrieved March 25, 2026, from [Link]

-

Organic Syntheses. (n.d.). Procedure. Retrieved March 25, 2026, from [Link]

-

Chemistry Stack Exchange. (2018, July 8). Does neopentyl halide undergo SN1? Retrieved March 25, 2026, from [Link]

- DeVore, D. D., & Houk, K. N. (2014). How Alkyl Halide Structure Affects E2 and SN2 Reaction Barriers. The Journal of Organic Chemistry, 79(3), 1058–1065.

- Margaretha, P. (n.d.). Among numerous methods for the preparation of chloroalkanes the most important in the laboratory is that from alco. Science of Synthesis, 35, 79-93.

-

NIST. (n.d.). Propane, 1-chloro-2,2-dimethyl-. NIST Chemistry WebBook. Retrieved March 25, 2026, from [Link]

-

PubChem. (n.d.). 7-Chloro-2,2-dimethyloctane. National Center for Biotechnology Information. Retrieved March 25, 2026, from [Link]

-

NIST. (n.d.). 1-chloro-2,2-dimethylbutane. NIST Chemistry WebBook. Retrieved March 25, 2026, from [Link]

-

NIST. (n.d.). Propane, 1-chloro-2,2-dimethyl-. NIST Chemistry WebBook. Retrieved March 25, 2026, from [Link]

-

Australian Government Department of Health. (2020, June 16). Alkanes, C14-17, chloro-: Environment tier II assessment. Retrieved March 25, 2026, from [Link]

-

PrepChem.com. (n.d.). Synthesis of 1-chloro-2-(2-t-butyldimethylsilyloxyethoxy)ethane. Retrieved March 25, 2026, from [Link]

-

Euro Chlor. (n.d.). Guidance on Storage and Handling of Chlorinated Solvents. Retrieved March 25, 2026, from [Link]

-

GPC Gateway. (2025, February 13). Canada Seeks Input on Risk Management of Chlorinated Alkanes Under CEPA. Retrieved March 25, 2026, from [Link]

-

Ontosight AI. (n.d.). 1-Chloro-2,2-dimethylbutane Properties. Retrieved March 25, 2026, from [Link]

-

Doc Brown's Chemistry. (n.d.). C4H9Cl (CH3)2CH2Cl infrared spectrum of 1-chloro-2-methylpropane. Retrieved March 25, 2026, from [Link]

-

Government of Canada. (2025, February 12). Chlorinated alkanes. Retrieved March 25, 2026, from [Link]

-

SpectraBase. (n.d.). 1-Chloro-2,2-dimethyl-propane - Optional[1H NMR] - Spectrum. Retrieved March 25, 2026, from [Link]

-

U.S. Environmental Protection Agency. (2025, October 15). 1-Chlorooctane Properties. CompTox Chemicals Dashboard. Retrieved March 25, 2026, from [Link]

-

Stenutz, R. (n.d.). 1-chloro-2,2-dimethylpropane. Retrieved March 25, 2026, from [Link]

-

ChemConnections. (n.d.). 13C NMR Spectroscopy. Retrieved March 25, 2026, from [Link]

-

Doc Brown's Chemistry. (n.d.). Interpreting the mass spectrum of 2,2-dimethylbutane. Retrieved March 25, 2026, from [Link]

-

Organic Chemistry Data. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved March 25, 2026, from [Link]

- Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., & Bercaw, J. E. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.

-

Pearson. (n.d.). The molecule that gave the mass spectrum shown here contains a ha.... Retrieved March 25, 2026, from [Link]

-

Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of 1-chloro-2-methylpropane. Retrieved March 25, 2026, from [Link]

- Stoyanov, S., & Antonov, L. (2018). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Magnetic Resonance in Chemistry, 56(10), 963-968.

-

PubChemLite. (n.d.). 2,2-dimethyloctane (C10H22). Retrieved March 25, 2026, from [Link]

-

ACS Division of Organic Chemistry. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties. Retrieved March 25, 2026, from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Page loading... [guidechem.com]

- 3. 1-CHLORO-2,2-DIMETHYLPROPANE CAS#: 753-89-9 [m.chemicalbook.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Alkyl Halide Reactivity [www2.chemistry.msu.edu]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 9. Canada Seeks Input on Risk Management of Chlorinated Alkanes Under CEPA [gpcgateway.com]

Thermodynamic Stability and Boiling Point Dynamics of 1-Chloro-2,2-dimethyloctane: A Technical Guide

Executive Summary

In the realm of organic synthesis and drug development, the architectural design of lipophilic building blocks dictates their pharmacokinetic stability and physical behavior. 1-Chloro-2,2-dimethyloctane (CAS: 1496740-35-2)[1] is a highly branched, ten-carbon alkyl halide (C₁₀H₂₁Cl) characterized by a neopentyl-like headgroup attached to a hexyl tail. The presence of a quaternary carbon at the C2 position imparts profound steric hindrance, fundamentally altering its thermodynamic stability, kinetic inertness, and intermolecular phase transitions (boiling point) compared to its linear isomers.

This whitepaper provides an in-depth analysis of the physical chemistry governing 1-chloro-2,2-dimethyloctane, supported by self-validating experimental protocols designed for researchers and application scientists.

Structural Profiling & Thermodynamic Stability

The Neopentyl Steric Blockade (Kinetic Inertness)

The thermodynamic and kinetic stability of an alkyl halide is heavily dependent on its susceptibility to nucleophilic substitution. 1-Chloro-2,2-dimethyloctane features a primary electrophilic carbon bonded directly to a bulky tert-alkyl group.

-

SN2 Resistance: In a bimolecular nucleophilic substitution (SN2) reaction, the nucleophile must execute a backside attack at a 180° angle to the departing chloride ion. The massive steric bulk of the 2,2-dimethylhexyl group completely shields this trajectory, raising the activation energy ( Ea ) to prohibitive levels[2]. As a result, this molecule is virtually inert to SN2 degradation, making it an exceptionally stable lipophilic tag in pharmaceutical design.

-

SN1 and Carbocation Rearrangement: Unimolecular substitution (SN1) requires the spontaneous dissociation of the chloride ion to form a primary carbocation—a thermodynamically highly unstable intermediate. If forced under extreme solvolysis conditions (e.g., silver-promoted dissociation), the molecule must undergo a rapid 1,2-alkyl or 1,2-methyl shift to form a thermodynamically stable tertiary carbocation before the reaction can proceed[3][4].

Enthalpy of Formation

Branching in alkanes and alkyl halides generally increases thermodynamic stability (yielding a more negative enthalpy of formation, ΔHf ) due to stabilizing intramolecular London dispersion forces, a phenomenon known as protobranching. However, the dense packing around the C2 quaternary center introduces mild steric strain, balancing the protobranching stabilization.

Intermolecular Dynamics and Boiling Point Extrapolation

Causality of Phase Transitions

The boiling point of an alkyl halide is governed by the cumulative strength of London dispersion forces across the hydrocarbon chain and dipole-dipole interactions originating from the polar C–Cl bond[5]. While molecular weight establishes the baseline energy required for vaporization, the geometric structure dictates the packing efficiency.

The Branching Decrement Effect

Increased branching reduces the overall surface area of the molecule, forcing it into a more compact, spherical geometry. This reduction in surface area significantly weakens the transient induced dipoles (London dispersion forces), predictably lowering the boiling point[6][7].

We can extrapolate the boiling point of 1-chloro-2,2-dimethyloctane by comparing homologous linear and branched systems:

-

The straight-chain isomer, 1-chlorodecane , has a highly accessible surface area and boils at 223.7 °C [8].

-

The simplest neopentyl system, 1-chloro-2,2-dimethylpropane (neopentyl chloride), boils at 84–85 °C [9][10], which is roughly 24 °C lower than its linear counterpart, 1-chloropentane (108 °C).

-

Applying this established ~24 °C decrement to the C10 system, the boiling point of 1-chloro-2,2-dimethyloctane is extrapolated to be approximately 195–200 °C .

Quantitative Data Summary

| Compound | CAS Number | Structural Type | Molecular Weight | Boiling Point (°C) |

| 1-Chlorodecane | 1002-69-3 | Linear (Primary) | 176.73 g/mol | 223.7 °C |

| 1-Chloro-2,2-dimethylpropane | 753-89-9 | Branched (Neopentyl) | 106.60 g/mol | 84–85 °C |

| 1-Chloro-2,2-dimethyloctane | 1496740-35-2 | Branched (Neopentyl-like) | 176.73 g/mol | ~195–200 °C * |

*Predicted value based on homologous surface-area decrement modeling.

Experimental Methodologies (Self-Validating Protocols)

To empirically validate the thermodynamic stability and boiling point of 1-chloro-2,2-dimethyloctane, the following self-validating protocols employ internal standards to ensure absolute data integrity.

Protocol A: Precise Boiling Point Determination via Micro-Distillation

Causality: Halogenated alkanes are susceptible to thermal dehydrohalogenation at elevated temperatures. Micro-distillation limits thermal exposure, while the concurrent use of a known reference standard validates the apparatus calibration against atmospheric pressure fluctuations.

-

Apparatus Setup: Assemble a Hickman still head equipped with a digital micro-thermocouple. Ensure the system is vented to atmospheric pressure or connected to a controlled vacuum manifold.

-

Sample Loading: Introduce 2.0 mL of 1-chloro-2,2-dimethyloctane into the micro-flask. Add a PTFE boiling stone to provide nucleation sites, preventing superheating and bumping.

-

Internal Validation (Control): In a parallel, identical apparatus, run 1-chlorodecane. If the control vapor temperature stabilizes at 223.7 °C, the system's thermal calibration is verified.

-

Distillation: Apply a controlled heat ramp (2 °C/min) using a silicone oil bath.

-

Data Acquisition: Record the vapor temperature at the point of steady reflux. If conducted under vacuum to prevent degradation, extrapolate to standard atmospheric pressure (760 mmHg) using the Sydney Young equation.

Protocol B: Kinetic Solvolysis Assay (SN1/SN2 Resistance)

Causality: Drug development requires lipophilic building blocks that resist premature metabolic or chemical degradation. This assay uses competing dielectric environments to prove that the "neopentyl effect" blocks SN2 pathways, while SN1 pathways require high-energy thermodynamic rearrangement.

-

Reagent Preparation: Prepare 0.1 M AgNO3 in absolute ethanol (an SN1 promoter that forces chloride dissociation) and 1.0 M NaI in anhydrous acetone (an SN2 promoter via the Finkelstein reaction).

-

Baseline Establishment: React the linear control (1-chlorodecane) with both reagents. Observe rapid NaCl precipitation in acetone, validating the efficacy of the SN2 conditions.

-

Experimental Run: Inject 0.5 mL of 1-chloro-2,2-dimethyloctane into 2.0 mL of each reagent system.

-

Thermal Incubation: Maintain both vials at 50 °C in a thermoshaker to provide sufficient kinetic energy.

-

Observation & Mechanistic Proof: The complete absence of precipitate in the NaI /acetone system confirms the absolute steric blockade of the backside attack[2]. A severely delayed AgCl precipitation in the AgNO3 /EtOH system confirms the high activation energy required for the 1,2-alkyl shift prior to SN1 solvolysis[4].

Mechanistic Visualization

The following diagram maps the kinetic and thermodynamic barriers that protect 1-chloro-2,2-dimethyloctane from nucleophilic degradation.

Fig 1: Kinetic and thermodynamic pathways of 1-chloro-2,2-dimethyloctane under nucleophilic attack.

References

-

Title : 1496740-35-2 | 1-chloro-2,2-dimethyloctane | AA Blocks Source : aablocks.com URL : 1

-

Title : 1-Chlorodecane | 1002-69-3 | TCI AMERICA Source : tcichemicals.com URL : 8

-

Title : 1-Chlorodecane | 1002-69-3 | Sigma-Aldrich Source : sigmaaldrich.com URL : Link

-

Title : Physical Properties of Alcohols and Alkyl Halides | OpenOChem Learn Source : openochem.org URL : 5

-

Title : Branching, and Its Affect On Melting and Boiling Points - Master Organic Chemistry Source : masterorganicchemistry.com URL : 7

-

Title : 1-Chloro-2,2-dimethylpropane | 753-89-9 | Benchchem Source : benchchem.com URL : 9

-

Title : SAFETY DATA SHEET (Neopentyl chloride) - Fisher Scientific Source : fishersci.no URL : 10

-

Title : 8.2 REACTION MECHANISMS 8.3 BIMOLECULAR NUCLEOPHILIC SUBSTITUTION Source : askthenerd.com URL : 2

-

Title : [FREE] Give a reason why neopentyl chloride does not undergo an SN2 - Brainly Source : brainly.com URL : 4

-

Title : (a) 1-chloro-2,2-dimethylpropane (neopentyl chloride) - TransTutors Source : transtutors.com URL : 3

Sources

- 1. aablocks.com [aablocks.com]

- 2. askthenerd.com [askthenerd.com]

- 3. (Solved) - (a) 1-chloro-2,2-dimethylpropane (neopentyl chloride) (b) 2-bromo-2-methylbutane (c)... (1 Answer) | Transtutors [transtutors.com]

- 4. brainly.com [brainly.com]

- 5. Physical Properties of Alcohols and Alkyl Halides | OpenOChem Learn [learn.openochem.org]

- 6. quora.com [quora.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. 1-Chlorodecane | 1002-69-3 | TCI AMERICA [tcichemicals.com]

- 9. 1-Chloro-2,2-dimethylpropane | 753-89-9 | Benchchem [benchchem.com]

- 10. fishersci.no [fishersci.no]

Mass Spectrometry Fragmentation Pattern of 1-Chloro-2,2-dimethyloctane: A Mechanistic Guide

Executive Summary

In the realm of structural elucidation and drug development, interpreting the electron ionization mass spectrometry (EI-MS) data of branched alkyl halides requires a deep understanding of thermodynamic stability and isotopic distribution. 1-Chloro-2,2-dimethyloctane (C₁₀H₂₁Cl) presents a highly specific fragmentation landscape dictated by two architectural features: the terminal chlorine atom and the highly sterically hindered quaternary carbon at the C2 position.

As a Senior Application Scientist, I approach this molecule not merely as a list of m/z values, but as a predictable thermodynamic system. This whitepaper deconstructs the EI-MS fragmentation pathways of 1-chloro-2,2-dimethyloctane, providing researchers with the mechanistic causality and self-validating analytical protocols required for accurate spectral interpretation.

Molecular Architecture & Ionization Dynamics

The foundational principle of EI-MS (typically performed at 70 eV) is that the initial ionization event targets the highest-energy electrons. In 1-chloro-2,2-dimethyloctane, a non-bonding electron from the chlorine atom is ejected to form the radical cation [M]⁺• at m/z 176 / 178 [1].

However, aliphatic chlorides are notoriously unstable under 70 eV EI conditions. The molecular ion peak is typically vanishingly small or entirely absent [2]. Therefore, structural confirmation relies heavily on the isotopic signature of the fragments. Chlorine naturally exists as ³⁵Cl and ³⁷Cl in a ~3:1 ratio. Any fragment ion retaining the chlorine atom will exhibit a characteristic M and M+2 peak separated by 2 atomic mass units, reflecting this exact 3:1 relative abundance [1].

Primary Fragmentation Pathways (Mechanistic Breakdown)

The fragmentation of 1-chloro-2,2-dimethyloctane is driven by the relief of steric strain and the formation of stable carbocations. The cleavages can be categorized into three primary routes:

Pathway A: Quaternary Center Cleavage (The Dominant Route)

The C2 carbon is quaternary. Cleavage of the bonds adjacent to this center is thermodynamically favored because it yields highly stable tertiary carbocations. This pathway outcompetes standard linear alkane fragmentation.

-

Route A1 (Loss of •C₆H₁₃): Cleavage of the C2-C3 bond expels a hexyl radical (mass 85). The resulting fragment is [Cl-CH₂-C⁺(CH₃)₂] at m/z 91 / 93 . This ion retains the chlorine atom (exhibiting the 3:1 isotope ratio) and is highly stabilized by the inductive electron-donating effects of the two methyl groups.

-

Route A2 (Loss of •CH₂Cl): Cleavage of the C1-C2 bond expels the chloromethyl radical (mass 49/51). The positive charge remains on the bulky alkyl fragment, forming a purely aliphatic tertiary carbocation [⁺C(CH₃)₂-C₆H₁₃] at m/z 127 . Because the chlorine is lost, this peak will not show an M+2 isotope pattern.

Pathway B: Alpha-Cleavage

Alpha-cleavage involves the homolytic scission of the C1-C2 bond, driven by the radical site on the chlorine atom.

-

Mechanism: This forms the chloronium ion [CH₂=Cl]⁺ at m/z 49 / 51 and expels the large nonyl radical •C(CH₃)₂-C₆H₁₃ (mass 127).

-

Causality (Stevenson's Rule): While alpha-cleavage is a hallmark of heteroatom-containing molecules, Stevenson's Rule dictates that the positive charge will preferentially reside on the fragment with the lowest ionization energy[3]. Because the tertiary nonyl radical has a significantly lower ionization energy than the chloromethyl radical, Route A2 (forming m/z 127) often dominates over Pathway B (forming m/z 49/51).

Pathway C: Heterolytic Cleavage & HCl Elimination

-

Heterolytic Cleavage: The direct loss of a chlorine radical (Cl•) yields a primary carbocation that rapidly undergoes a 1,2-alkyl or hydride shift to form a more stable tertiary carbocation at m/z 141 ([M - Cl]⁺) .

-

HCl Elimination: The loss of 36 Da (HCl) forms an alkene radical cation at m/z 140 . Because the C2 position lacks hydrogen atoms, this elimination requires the abstraction of a gamma-hydrogen from C3, forming a cyclic intermediate or a substituted alkene [3].

Quantitative Data Summary

The following table summarizes the diagnostic fragments required to positively identify 1-chloro-2,2-dimethyloctane in a complex matrix.

| Fragment Ion | m/z Value(s) | Isotopic Ratio (³⁵Cl:³⁷Cl) | Relative Abundance | Structural Assignment |

| [M]⁺• | 176, 178 | 3:1 | Very Low / Absent | [C₁₀H₂₁Cl]⁺• |

| [M - HCl]⁺• | 140 | N/A | Low to Moderate | [C₁₀H₂₀]⁺• |

| [M - Cl]⁺ | 141 | N/A | Low | [C₁₀H₂₁]⁺ |

| Quaternary Cleavage 1 | 127 | N/A | High (Base Peak Candidate) | [⁺C(CH₃)₂-C₆H₁₃] |

| Quaternary Cleavage 2 | 91, 93 | 3:1 | High | [Cl-CH₂-C⁺(CH₃)₂] |

| Alpha-Cleavage | 49, 51 | 3:1 | Moderate | [CH₂=Cl]⁺ |

| Alkyl Chain Series | 57, 71, 85 | N/A | High | [C₄H₉]⁺,[C₅H₁₁]⁺, [C₆H₁₃]⁺ |

Visualizing the Fragmentation Logic

Mechanistic pathways of 1-Chloro-2,2-dimethyloctane EI-MS fragmentation.

Experimental Protocol for EI-MS Analysis

To ensure trustworthiness and reproducibility, the analytical workflow must be a self-validating system. The following protocol guarantees high-fidelity spectral acquisition for branched alkyl halides.

Step 1: Instrument Calibration & Tuning

-

Perform a standard autotune on the GC-MS system using Perfluorotributylamine (PFTBA).

-

Validate the mass axis calibration and ensure the relative abundance ratios of m/z 69, 219, and 502 meet manufacturer specifications. This ensures the high-mass fragments (like m/z 127 and 141) are not artificially suppressed.

Step 2: Sample Preparation

-

Dilute the 1-chloro-2,2-dimethyloctane standard in a high-purity, non-interfering solvent (e.g., GC-grade Hexane or Dichloromethane) to a final concentration of 10–50 ppm.

-

Spike the sample with an internal standard (e.g., Deuterated Chlorobenzene, C₆D₅Cl) at 20 ppm to validate retention time stability and response factors.

Step 3: Gas Chromatography (GC) Separation

-

Inject 1 µL of the prepared sample in split mode (ratio 50:1) to prevent column overloading and ion-source saturation.

-

Use a standard non-polar capillary column (e.g., 5% phenyl / 95% dimethylpolysiloxane, 30m x 0.25mm x 0.25µm).

-

Temperature Program: Hold at 50°C for 1 minute, ramp at 15°C/min to 250°C, and hold for 3 minutes.

Step 4: EI-MS Acquisition

-

Set the transfer line temperature to 250°C, the ion source to 230°C, and the quadrupole to 150°C.

-

Ensure the electron ionization energy is strictly set to 70 eV . Lower energies (e.g., 15-20 eV) can be used subsequently if the molecular ion needs to be artificially preserved, but 70 eV is required for the standardized fragmentation pattern.

-

Acquire data in full-scan mode over a mass range of m/z 35 to 250.

Step 5: Data Validation

-

Isolate the spectrum at the target retention time.

-

Validate the presence of the 3:1 isotopic cluster at m/z 91/93 and m/z 49/51.

-

If the molecular ion (m/z 176/178) is absent, cross-reference the [M - HCl]⁺• (m/z 140) and [M - Cl]⁺ (m/z 141) peaks to mathematically confirm the parent mass.

References

-

JoVE Science Education. "Mass Spectrometry: Alkyl Halide Fragmentation." JoVE.com. Available at:[Link]

-

NIST Mass Spectrometry Data Center. "Propane, 1-chloro-2,2-dimethyl-." NIST Chemistry WebBook. Available at:[Link]

-

Spectroscopy Online. "Anatomy of an Ion's Fragmentation After Electron Ionization, Part I." Spectroscopy. Available at:[Link]

1-Chloro-2,2-dimethyloctane: Comprehensive Safety Data, Toxicity Profiling, and Handling Workflows

Executive Summary

As drug development and chemical synthesis continue to explore complex aliphatic scaffolds, understanding the structure-activity relationships (SAR) of branched alkyl halides is critical. 1-Chloro-2,2-dimethyloctane (CAS: 1496740-35-2) [1] is a highly specific, branched primary aliphatic halogenated hydrocarbon. Unlike standard linear alkyl chlorides, its unique 2,2-dimethyl substitution pattern fundamentally alters its chemical reactivity and, consequently, its toxicological profile.

This whitepaper provides an in-depth technical analysis of 1-Chloro-2,2-dimethyloctane. By synthesizing physicochemical principles with established class data for aliphatic halogenated hydrocarbons, we establish a predictive safety data sheet (SDS), delineate its metabolic fate, and provide self-validating experimental workflows for laboratory personnel and toxicologists.

Structural Profiling & The "Neopentyl Effect"

To understand the toxicity of 1-Chloro-2,2-dimethyloctane, we must first analyze its steric environment. The molecule features a primary chlorine atom attached to C1, which is directly adjacent to a fully substituted β -carbon (C2, bearing two methyl groups and a hexyl chain).

This architecture induces a severe steric phenomenon known as the neopentyl effect . In standard primary alkyl halides, the carbon-halogen bond is highly susceptible to SN2 nucleophilic substitution. However, in neopentyl-type systems, the bulky substituents at the β -carbon completely block the 180∘ backside attack trajectory required by incoming nucleophiles[2]. Empirical data on similar neopentyl halides demonstrates that their SN2 reaction rates are up to 100,000 times slower than their unbranched counterparts[3].

Toxicological Implication: Because direct nucleophilic attack is sterically forbidden, 1-Chloro-2,2-dimethyloctane exhibits significantly lower direct DNA-alkylating potential (genotoxicity) compared to linear primary alkyl chlorides. Instead, its primary hazards are driven by its high lipophilicity and subsequent metabolic processing.

Toxicological Profile & Mechanistic Pathways

Systemic and Acute Toxicity

Consistent with the broader class of aliphatic halogenated hydrocarbons, 1-Chloro-2,2-dimethyloctane is highly lipophilic. Upon exposure (inhalation or dermal absorption), it rapidly partitions into lipid-rich tissues, particularly the central nervous system (CNS). Acute exposure leads to systemic effects including narcosis, CNS depression, dizziness, and potential cardiovascular disorders[4].

Chronic Toxicity and Hepatic Metabolism

Chronic exposure shifts the risk profile toward hepatotoxicity and nephrotoxicity. The liver attempts to clear lipophilic xenobiotics via the Cytochrome P450 (CYP450) enzyme system. Because the C1-chlorine site is sterically hindered, CYP450-mediated oxidation is forced toward the unhindered terminal ( ω ) or sub-terminal ( ω−1 ) carbons of the octyl chain, or it proceeds via a slow dehalogenation pathway[5][6].

Figure 1: CYP450-mediated metabolic pathways and systemic distribution of lipophilic alkyl chlorides.

Safety Data Sheet (SDS) & Hazard Mitigation

Based on structural extrapolation and authoritative class data for aliphatic halogenated hydrocarbons, the following safety parameters must be strictly observed.

Table 1: Physicochemical Properties

| Property | Value / Description |

| Chemical Name | 1-Chloro-2,2-dimethyloctane |

| CAS Number | 1496740-35-2[1] |

| Molecular Formula | C10H21Cl[7] |

| Molecular Weight | ~176.73 g/mol |

| Physical State | Colorless to pale yellow liquid (predicted) |

| Solubility | Insoluble in water; soluble in DMSO, ethanol, and ether |

Table 2: GHS Hazard Classification & Controls

| GHS Class | Category | Hazard Statements |

| Skin Irritation | Category 2 | H315: Causes skin irritation. |

| Eye Irritation | Category 2A | H319: Causes serious eye irritation. |

| STOT - Single Exposure | Category 3 | H336: May cause drowsiness or dizziness (Narcosis). |

Engineering Controls & PPE:

-

Ventilation: Handle exclusively within a certified chemical fume hood to prevent inhalation of narcotic vapors.

-

Gloves: Standard latex is insufficient. Use fluorinated rubber (Viton) or double-layered nitrile gloves, as halogenated solvents rapidly degrade standard polymers.

-

Fire Hazards: While combustible, extreme heat can cause the evolution of highly toxic hydrogen chloride (HCl) gas and trace phosgene. Use dry chemical or CO2 extinguishers.

Experimental Workflows: High-Throughput Phenotypic Screening

To empirically validate the hepatotoxicity and metabolic clearance of 1-Chloro-2,2-dimethyloctane, we utilize a multiplexed in vitro assay. This protocol is designed as a self-validating system : it simultaneously measures specific enzymatic activity and general cell viability to prevent false-positive toxicity readings[8].

Figure 2: Multiplexed high-throughput phenotypic screening workflow for hepatotoxicity profiling.

Step-by-Step Methodology: Multiplexed CYP450 & Viability Assay

-

Compound Preparation (Vehicle Control): Dissolve 1-Chloro-2,2-dimethyloctane in 100% anhydrous DMSO to create a 10 mM stock. Causality: DMSO is required due to the extreme lipophilicity of the compound. Ensure the final assay concentration of DMSO does not exceed 0.1% (v/v) to prevent vehicle-induced cytotoxicity.

-

Cell Culture Seeding: Seed HepG2 (human hepatoma) cells at 5,000 cells/well in a 384-well opaque white microplate. Causality: HepG2 cells are selected because they retain baseline Cytochrome P450 metabolic competence, unlike standard HEK293 or CHO lines.

-

Dose-Response Treatment: Treat cells with a 10-point, 3-fold serial dilution of the compound (ranging from 0.1 µM to 100 µM). Incubate for 24 hours at 37°C, 5% CO2.

-

Multiplexed Assay Execution:

-

Pathway A (Metabolism): Add P450-Glo™ reagent to half the wells. This measures the specific inhibition or induction of CYP3A4/CYP2D6 by the halogenated substrate[8].

-

Pathway B (Viability): Add CellTiter-Glo® reagent to the remaining wells to quantify ATP levels (a direct correlate of metabolically active, living cells).

-

-

Data Synthesis (The Self-Validating Checkpoint): Normalize the P450-Glo luminescence data against the CellTiter-Glo viability data.

References

- Leyan Reagents - 1-Chloro-2,2-dimethyloctane, 98%, CAS: 1496740-35-2.

- GuideChem - Chemical Hot Product Directory: Octane, 1-chloro-2,2-dimethyl-.

- Brainly - Give a reason why neopentyl chloride does not undergo an SN2 reaction.

- Reddit (ChemHelp) - O-Chem substitution question: The Neopentyl Effect.

- Avantor Sciences - MATERIAL SAFETY DATA SHEET: Aliphatic halogenated hydrocarbons.

- Gouvernement du Québec - SAFETY DATA SHEET: Dichloromethane / Aliphatic Halogens.

- Sigma-Aldrich - SAFETY DATA SHEET: Aliphatic Halogenated Hydrocarbons.

- INCHEM - Methylene chloride (PIM 343) - Cytochrome P450 Metabolism.

- PubMed Central (PMC) - High-Throughput Phenotypic Screening and Cytochrome P450 Assays.

- ResearchGate - Computational Study on the Detoxifying Mechanism Metabolized by Cytochrome P450 Enzymes.

Sources

- 1. 1-氯-2,2-二甲基辛烷 | 1-Chloro-2,2-dimethyloctane | 1496740-35-2 - 乐研试剂 [leyan.com]

- 2. brainly.com [brainly.com]

- 3. reddit.com [reddit.com]

- 4. digitalassets.avantorsciences.com [digitalassets.avantorsciences.com]

- 5. Methylene chloride (PIM 343) [inchem.org]

- 6. researchgate.net [researchgate.net]

- 7. Page loading... [guidechem.com]

- 8. High-Throughput Phenotypic Screening and Machine Learning Methods Enabled the Selection of Broad-Spectrum Low-Toxicity Antitrypanosomatidic Agents - PMC [pmc.ncbi.nlm.nih.gov]

structural conformation and stereochemistry of 1-Chloro-2,2-dimethyloctane

An In-depth Technical Guide to the Structural Conformation and Stereochemistry of Chloro-dimethyloctane Derivatives

Introduction

In the landscape of drug discovery and development, a profound understanding of a molecule's three-dimensional architecture is paramount. The subtle interplay of stereochemistry and conformational preferences can dramatically influence a compound's biological activity, metabolic stability, and pharmacokinetic profile. This guide provides a comprehensive technical exploration of the structural and stereochemical nuances of a model chiral chloroalkane, 1-Chloro-2,2-dimethyloctane's isomer, 3-Chloro-2,2-dimethyloctane .

While the specific molecule "1-Chloro-2,2-dimethyloctane" is achiral, its structural isomer, 3-Chloro-2,2-dimethyloctane, possesses a stereocenter, making it a valuable subject for a detailed stereochemical and conformational analysis. This guide will, therefore, focus on this chiral analogue to fully address the core principles relevant to researchers in medicinal chemistry and related fields. We will delve into the foundational principles that govern its 3D structure, from the fixed spatial arrangement of its enantiomers to the dynamic equilibrium of its conformers. The significant steric influence of the 2,2-dimethyl group, which functions as a bulky tert-butyl-like substituent, will be a central theme in our analysis of conformational preferences.

This document will elucidate the stereochemical properties, predict the most stable conformations through rotational analysis, propose viable synthetic strategies with stereochemical considerations, and outline the key spectroscopic and analytical techniques for characterization.

Part 1: The Stereochemistry of 3-Chloro-2,2-dimethyloctane

Stereoisomers are molecules that share the same molecular formula and connectivity but differ in the spatial arrangement of their atoms.[1][2] For 3-Chloro-2,2-dimethyloctane, the presence of a single chiral center gives rise to a pair of enantiomers.

Identification of the Chiral Center

The chiral center in 3-Chloro-2,2-dimethyloctane is the carbon atom at the C3 position. This carbon is bonded to four distinct substituents:

-

A chlorine atom (-Cl)

-

A hydrogen atom (-H)

-

A tert-butyl-like group (-(C(CH₃)₂CH₃))

-

A pentyl group (-CH₂CH₂CH₂CH₂CH₃)

The presence of this stereocenter means the molecule is chiral and therefore non-superimposable on its mirror image.

(R) and (S) Enantiomers: The Cahn-Ingold-Prelog Convention

The absolute configuration of each enantiomer can be designated as either (R) or (S) using the Cahn-Ingold-Prelog (CIP) priority rules.

Protocol for Assigning (R)/(S) Configuration:

-

Assign Priorities: Rank the four groups attached to the chiral center (C3) based on atomic number. Higher atomic numbers receive higher priority.

-

Priority 1: -Cl (Atomic number 17)

-

Priority 2: -C(CH₃)₃ (The carbon at C2 is attached to three other carbons)

-

Priority 3: -CH₂CH₂CH₂CH₂CH₃ (The carbon at C4 is attached to one carbon and two hydrogens)

-

Priority 4: -H (Atomic number 1)

-

-

Orient the Molecule: Position the molecule so that the lowest priority group (in this case, -H) is pointing away from the observer.

-

Trace the Path: Trace a path from the highest priority group (1) to the second (2) to the third (3).

-

Assign Configuration:

-

If the path is clockwise , the configuration is (R) (rectus).

-

If the path is counter-clockwise , the configuration is (S) (sinister).

-

Optical Activity and Chiroptical Properties

Chiral molecules are optically active, meaning they can rotate the plane of plane-polarized light.[3]

-

One enantiomer will rotate the light in a clockwise direction and is termed dextrorotatory (+) .

-

The other enantiomer will rotate the light by an equal magnitude in the counter-clockwise direction and is termed levorotatory (-) .

A 50:50 mixture of both enantiomers, known as a racemic mixture , is optically inactive because the rotations of the individual enantiomers cancel each other out. The specific rotation is a physical constant for a pure enantiomer under defined conditions (temperature, wavelength, solvent, and concentration).

Beyond simple polarimetry, chiroptical techniques like Circular Dichroism (CD) can provide more detailed structural information. CD measures the differential absorption of left and right circularly polarized light and is particularly sensitive to the molecule's conformation.[4][5]

Part 2: Conformational Analysis

The physical and chemical properties of 3-Chloro-2,2-dimethyloctane are not only determined by its fixed stereochemistry but also by the dynamic rotation around its single bonds, which gives rise to various conformers.

The Dominant Influence of the 2,2-Dimethyl Group

The 2,2-dimethyl group, structurally analogous to a tert-butyl group, exerts a profound steric influence on the molecule's conformational preferences.[1] This bulky group creates significant steric hindrance, which is the repulsion between electron clouds of atoms or groups in close proximity.[6] Consequently, the molecule will preferentially adopt conformations that minimize these steric clashes.

Rotational Analysis around the C2-C3 Bond

To visualize the different conformers and their relative energies, we can use Newman projections looking down the C2-C3 bond. There are two primary types of conformers:

-

Staggered Conformations: These are more stable (lower in energy) as the substituents on the front and back carbons are as far apart as possible, minimizing torsional strain.

-

Eclipsed Conformations: These are less stable (higher in energy) as the substituents are aligned, maximizing torsional and steric strain.

Due to the high energy of eclipsed conformations, the molecule will predominantly exist in one of the three staggered conformations. The relative stability of these staggered conformers depends on the steric interactions between the largest groups.

Analysis of Staggered Conformers (viewing from C3 to C2):

-

Anti-Conformer: The bulkiest group on C2 (the tert-butyl group) is positioned 180° (anti-periplanar) to the largest substituent on C3 (the pentyl group). This arrangement minimizes steric hindrance and is therefore the most stable conformation .

-

Gauche Conformers: In these conformations, the tert-butyl group is 60° (gauche) to the pentyl group. This proximity leads to a destabilizing steric interaction, making these conformers higher in energy than the anti-conformer.

The significant energy difference between the anti and gauche conformers means that at room temperature, the molecule will spend the majority of its time in or near the anti-conformation. This "conformational locking" effect of the bulky 2,2-dimethyl group has a profound impact on the molecule's overall shape and reactivity.[1]

Part 3: Synthesis and Stereochemical Control

The synthesis of a specific enantiomer of 3-Chloro-2,2-dimethyloctane requires a stereocontrolled approach. A common strategy involves the chlorination of the corresponding chiral alcohol, 2,2-dimethyloctan-3-ol.

Proposed Synthetic Pathway from 2,2-Dimethyloctan-3-ol

The conversion of an alcohol to an alkyl chloride can be achieved using various reagents, such as thionyl chloride (SOCl₂) or hydrogen chloride (HCl). The choice of reagent and reaction conditions is critical as it dictates the stereochemical outcome.

Table 1: Synthetic Reactions and Stereochemical Outcomes

| Reagent | Mechanism | Stereochemical Outcome |

| SOCl₂ with Pyridine | Sₙ2 | Inversion of configuration at the chiral center. |

| SOCl₂ (no solvent) | Sₙi | Retention of configuration (internal return). |

| Conc. HCl | Sₙ1 | Racemization (formation of both enantiomers). |

Causality Behind Experimental Choices:

-

For Inversion (Sₙ2): The use of pyridine with SOCl₂ is a classic method to achieve inversion of stereochemistry. Pyridine reacts with an intermediate to form a good leaving group, which is then displaced by a chloride ion in a backside attack. This pathway is favored for primary and secondary alcohols.

-

For Racemization (Sₙ1): Treating a secondary alcohol with concentrated HCl proceeds through a carbocation intermediate.[7] This planar intermediate can be attacked by the chloride nucleophile from either face with roughly equal probability, leading to a mixture of both (R) and (S) products.[7]

Strategies for Enantioselective Synthesis

To obtain a single enantiomer, one of the following strategies is typically employed:

-

Chiral Pool Synthesis: Start with an enantiomerically pure precursor from a natural source (the "chiral pool").[8]

-

Asymmetric Synthesis: Use a chiral catalyst or reagent to selectively produce one enantiomer from a prochiral starting material. For example, the asymmetric reduction of a ketone (2,2-dimethyloctan-3-one) using a chiral reducing agent can yield a single enantiomer of the alcohol precursor.[9]

-

Chiral Resolution: Synthesize the racemic mixture and then separate the enantiomers. This can be done by:

-

Diastereomeric Salt Formation: Reacting the racemic alcohol precursor with a chiral acid to form diastereomeric salts, which have different solubilities and can be separated by crystallization.[10]

-

Chiral Chromatography: Passing the racemic mixture through a chromatography column containing a chiral stationary phase that interacts differently with each enantiomer, causing them to elute at different times.

-

Part 4: Spectroscopic and Analytical Characterization

A combination of spectroscopic and analytical techniques is essential to confirm the structure, conformation, and stereochemical purity of 3-Chloro-2,2-dimethyloctane.[11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Will show characteristic signals for the different types of protons in the molecule. The proton at the chiral center (H3) would likely appear as a multiplet, and its coupling constants to the neighboring protons on C4 could provide insights into the dominant dihedral angles, and thus the preferred conformation.[12] The nine protons of the tert-butyl-like group will appear as a sharp singlet.

-

¹³C NMR: Will show a distinct signal for each of the unique carbon atoms. The chemical shift of C3 will be significantly affected by the attached chlorine atom. Conformational analysis using ¹³C NMR is also possible by observing substituent effects on chemical shifts.[13]

Table 2: Predicted ¹H NMR Data for 3-Chloro-2,2-dimethyloctane

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -C(CH ₃)₂ | ~0.9 | Singlet | 9H |

| -CH₂-H (Terminal) | ~0.9 | Triplet | 3H |

| -(CH₂)₄- | ~1.3-1.5 | Multiplet | 8H |

| -CH(Cl)- | ~3.5-4.0 | Multiplet | 1H |

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by C-H stretching and bending vibrations. The most diagnostic peak for this molecule would be the C-Cl stretching vibration, which typically appears in the fingerprint region between 550-850 cm⁻¹.[14][15]

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. A characteristic feature for a monochlorinated compound is the presence of two molecular ion peaks (M and M+2) in an approximate 3:1 ratio, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

Chiral Analysis

Protocol for Determining Enantiomeric Purity:

-

Polarimetry:

-

Objective: To measure the optical rotation of a sample and determine if it is optically active.

-

Methodology: A solution of the compound with a known concentration is placed in a polarimeter. Plane-polarized light is passed through the solution, and the angle of rotation is measured.[16] A non-zero rotation indicates an excess of one enantiomer.

-

Interpretation: The magnitude and sign of the rotation can be compared to the known specific rotation of the pure enantiomer to calculate the enantiomeric excess (ee).

-

-

Chiral High-Performance Liquid Chromatography (HPLC):

-

Objective: To separate and quantify the individual enantiomers in a mixture.

-

Methodology: The sample is injected into an HPLC system equipped with a chiral stationary phase. The two enantiomers interact differently with the stationary phase and are eluted at different retention times.

-

Interpretation: The area under each peak in the chromatogram is proportional to the concentration of that enantiomer, allowing for a precise determination of the enantiomeric excess.

-

Conclusion

The structural and stereochemical properties of 3-Chloro-2,2-dimethyloctane are dictated by the presence of a single chiral center at C3 and the significant steric demands of the 2,2-dimethyl group. This bulky substituent forces the molecule to predominantly adopt an anti-periplanar conformation to minimize steric strain, thereby influencing its overall shape and potential interactions with biological targets. The existence of (R) and (S) enantiomers necessitates the use of stereocontrolled synthetic methods and specialized analytical techniques, such as chiral chromatography and polarimetry, for their preparation and characterization. A thorough understanding of these principles is indispensable for the rational design and development of chiral molecules in the pharmaceutical and chemical industries.

References

-

ACS Publications. (2022, January 25). A Unified and Desymmetric Approach to Chiral Tertiary Alkyl Halides. Retrieved from [Link]

-

(n.d.). Conformational Analysis. Retrieved from [Link]

-

Pearson+. (n.d.). Table 3-6 shows that the axial–equatorial energy difference for m... | Study Prep. Retrieved from [Link]

-

PubMed. (2010, September 3). Stereoselective synthesis of chiral 4-(1-chloroalkyl)-beta-lactams starting from amino acids and their transformation into functionalized chiral azetidines and pyrrolidines. Retrieved from [Link]

-

ChemRxiv. (2024, January 16). tert-Butyl as a Functional Group: Non-Directed Catalytic Hydroxylation of Sterically Congested Primary C−H Bonds. Retrieved from [Link]

-

PubMed. (2021, August 30). Effect of the powerful plasticity of the tert-butyl side chain on the conformational equilibrium of ascidiacyclamides. Retrieved from [Link]

-

Chemistry Steps. (2024, November 22). Alkyl Halides to Alcohols. Retrieved from [Link]

-

MDPI. (2016, November 4). Chiral Alkyl Halides: Underexplored Motifs in Medicine. Retrieved from [Link]

-

Henry Rzepa's Blog. (2011, May 13). Updating a worked problem in conformational analysis. Part 1: the question. Retrieved from [Link]

-

NIH. (n.d.). Strategies for chiral separation: from racemate to enantiomer - PMC. Retrieved from [Link]

-

Royal Society of Chemistry. (2020, October 23). CHAPTER 4: Conformation of Acyclic Compounds. Retrieved from [Link]

-

Wikipedia. (n.d.). Chiral resolution. Retrieved from [Link]

-

PubMed. (2011, December 21). Nuclear magnetic resonance study of alkane conformational statistics. Retrieved from [Link]

-

(n.d.). P. Margaretha Among numerous methods for the preparation of chloroalkanes the most important in the laboratory is that from alco. Retrieved from [Link]

-

ACS Publications. (1988, January 1). Application of 13 C NMR spectroscopy to acyclic conformational analysis. Retrieved from [Link]

-

ResearchGate. (n.d.). IRC reaction profile of neopentyl bromide of gas-phase elimination at.... Retrieved from [Link]

-

Wikipedia. (n.d.). Circular dichroism. Retrieved from [Link]

-

(n.d.). Key Concepts in Stereoselective Synthesis. Retrieved from [Link]

-

Organic Chemistry at CU Boulder. (n.d.). IR: alkyl halides. Retrieved from [Link]

-

Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

-

ACS Publications. (2015, January 28). Enantioselective Suzuki Cross-Couplings of Unactivated 1-Fluoro-1-haloalkanes: Synthesis of Chiral β-, γ-, δ-, and ε-Fluoroalkanes. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, March 3). 5.3: Spectroscopic Properties of Alkyl Halides. Retrieved from [Link]

-

ACS Publications. (n.d.). Low resolution microwave spectroscopy. 7. Conformational isomers, energies, and spectral intensity anomalies of neopentyl esters. Retrieved from [Link]

-

(n.d.). Chirality and Optical Activity. Retrieved from [Link]

-

Scribd. (n.d.). IR Spectrum of Alkyl Halides. Retrieved from [Link]

-

ResearchGate. (n.d.). ChemInform Abstract: Conformational and Chiroptical Properties of Alkyl Halides. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Chloroalkane and Polychlorinated Alkane Synthesis. Retrieved from [Link]

-

NIH. (n.d.). Absolute optical chiral analysis using cavity-enhanced polarimetry - PMC. Retrieved from [Link]

-

Pearson+. (n.d.). Devise an approach for the synthesis of 1-chloro-2-methylcyclohex... | Study Prep. Retrieved from [Link]

-

Yale University. (n.d.). Optical Activity of Chiral Molecules - Vaccaro Research Group. Retrieved from [Link]

-

IBZ Messtechnik. (n.d.). Chiral compound analyses and Faraday polarimetry. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, April 16). Circular Dichroism. Retrieved from [Link]

-

Fiveable. (2025, August 15). Neopentyl Halides: Organic Chemistry Study Guide. Retrieved from [Link]

-

Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

-

(2025, July 15). Breaking Down Alkyl Halides: Key Reactions and Uses. Retrieved from [Link]

-

(2024, September 27). Synthesis and conformational analysis of pyran inter-halide analogues of ᴅ-talose. Retrieved from [Link]

-

Encyclopedia.pub. (2021, October 7). Stereoselective Synthesis of Chiral Molecules. Retrieved from [Link]

-

(n.d.). Alkyl Halides. Retrieved from [Link]

-

ResearchGate. (n.d.). Ketoreductases: Stereoselective catalysts for the facile synthesis of chiral alcohols. Retrieved from [Link]

-

PubMed. (2016, November 4). Chiral Alkyl Halides: Underexplored Motifs in Medicine. Retrieved from [Link]

-

OpenOChem Learn. (n.d.). Conformations of Acyclic Alkanes. Retrieved from [Link]

-

ACS Publications. (n.d.). Nuclear magnetic resonance spectroscopy. Conformations and conformational equilibration of some cyclooctane derivatives. Retrieved from [Link]

-

ACS Publications. (2019, May 24). Ab Initio Study of Circular Dichroism and Circularly Polarized Luminescence of Spin-Allowed and Spin-Forbidden Transitions: From Organic Ketones to Lanthanide Complexes. Retrieved from [Link]

-

NIH. (n.d.). Computational Organic Chemistry: The Frontier for Understanding and Designing Bioorthogonal Cycloadditions - PMC. Retrieved from [Link]

-

NIH. (n.d.). Chiral manganese halide isomers: decoding the spatial stacking effect on second-harmonic generation circular dichroism - PMC. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Basics of polarimetry | Anton Paar Wiki [wiki.anton-paar.com]

- 4. Circular dichroism - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Table 3-6 shows that the axial–equatorial energy difference for m... | Study Prep in Pearson+ [pearson.com]

- 7. Alkyl Halides to Alcohols - Chemistry Steps [chemistrysteps.com]

- 8. ethz.ch [ethz.ch]

- 9. researchgate.net [researchgate.net]

- 10. Chiral resolution - Wikipedia [en.wikipedia.org]

- 11. Breaking Down Alkyl Halides: Key Reactions and Uses [eureka.patsnap.com]

- 12. books.rsc.org [books.rsc.org]

- 13. repository.lsu.edu [repository.lsu.edu]

- 14. orgchemboulder.com [orgchemboulder.com]

- 15. scribd.com [scribd.com]

- 16. Chiral compound analyses and Faraday polarimetry | Chiral Detector - IBZ Messtechnik [ibzmesstechnik.de]

Predictive Infrared Spectroscopy and Structural Validation of 1-Chloro-2,2-dimethyloctane: A Technical Guide

Target Audience: Analytical Chemists, Spectroscopy Researchers, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

1-Chloro-2,2-dimethyloctane is a highly specific, branched aliphatic halide utilized as a specialized intermediate in complex organic synthesis, lipid nanoparticle (LNP) tail engineering, and pharmaceutical development. Due to the absence of highly reactive chromophores, UV-Vis spectroscopy is ineffective for its structural elucidation. Instead, Fourier-Transform Infrared (FTIR) spectroscopy serves as the premier non-destructive analytical tool for its verification.

This whitepaper provides an in-depth, predictive spectroscopic analysis of 1-chloro-2,2-dimethyloctane. By deconstructing the molecule into its core functional domains, we establish a self-validating analytical framework that bridges fundamental vibrational theory with applied laboratory protocols.

Molecular Architecture and Vibrational Causality

To accurately interpret the IR spectrum of 1-chloro-2,2-dimethyloctane, an application scientist must move beyond rote memorization of frequency tables and understand the causality of the molecular vibrations. The molecule (C₁₀H₂₁Cl) can be structurally partitioned into three distinct IR-active domains:

A. The gem-Dimethyl Core: The Doublet Phenomenon

The most critical diagnostic feature of this molecule is the quaternary carbon at the C2 position, which bears two identical methyl groups (a geminal-dimethyl substitution). An isolated methyl group typically exhibits a symmetric C-H bending vibration (the "umbrella" mode) near 1375 cm⁻¹. However, when two methyl groups share a single quaternary carbon, their spatial proximity and shared anchor point cause their symmetric bending vibrations to mechanically couple[1].

This resonance interaction splits the degenerate energy level into two distinct modes: an in-phase and an out-of-phase vibration. Consequently, the IR spectrum will display a highly characteristic, sharp doublet of approximately equal intensity at ~1385 cm⁻¹ and ~1365 cm⁻¹ [2][3]. The presence of this doublet is the definitive spectroscopic signature of the 2,2-dimethyl architecture.

B. The Primary Alkyl Chloride Terminus: Halogen Heavy-Atom Effects

The C1 position features a primary alkyl chloride (-CH₂-Cl). The C-Cl bond is highly polarized, resulting in a strong change in the dipole moment during vibration, which yields an intense IR absorption. Because chlorine is a heavy atom, Hooke's Law dictates that the stretching frequency will be driven down into the low-energy "fingerprint" region, specifically between 750 cm⁻¹ and 650 cm⁻¹ [4][5].

Causality of Band Broadening: Unlike the sharp C-H stretches, the C-Cl stretch often appears as a complex, broadened, or multi-peak band. This is caused by the existence of multiple rotational conformers (rotamers) in the liquid state. The trans and gauche conformations around the C1-C2 bond possess slightly different steric environments and force constants, leading to overlapping absorption frequencies within the 750–650 cm⁻¹ window.

C. The Aliphatic Tail: Long-Chain Rocking

Extending from the quaternary C2 carbon is a hexyl chain (-(CH₂)₅-CH₃). In aliphatic chains containing four or more contiguous methylene (-CH₂-) units, the in-plane rocking vibrations of the methylene groups couple together. This collective motion produces a distinct, moderate-intensity absorption band near 720 cm⁻¹ [2][3]. In 1-chloro-2,2-dimethyloctane, this band serves as secondary confirmation of the extended alkyl tail, though care must be taken during interpretation as it partially overlaps with the upper boundary of the C-Cl stretching region.

Quantitative Spectral Assignments

The following table synthesizes the predictive quantitative data for the IR absorption frequencies of 1-chloro-2,2-dimethyloctane, establishing the baseline for spectral comparison.

| Wavenumber (cm⁻¹) | Relative Intensity | Vibrational Mode | Structural Assignment & Causality |

| 2960 – 2850 | Strong | sp³ C-H Stretching | Asymmetric and symmetric stretching of the CH₃ and CH₂ groups across the aliphatic backbone. |

| 1465 | Medium | CH₂ Scissoring | In-plane bending of the methylene protons in the hexyl chain and the C1 position. |

| 1385 & 1365 | Medium (Doublet) | CH₃ Symmetric Bending | The diagnostic gem-dimethyl doublet resulting from vibrational coupling at the C2 quaternary carbon. |

| ~720 | Weak to Medium | -(CH₂)ₙ- Rocking | Collective rocking motion of the contiguous hexyl chain (n ≥ 4). |

| 750 – 650 | Strong (Broad) | C-Cl Stretching | Heavy-atom stretching of the primary alkyl chloride; broadened by trans/gauche rotamers. |

Self-Validating Experimental Protocol (ATR-FTIR)

Because 1-chloro-2,2-dimethyloctane is a non-volatile, hydrophobic liquid at standard temperature and pressure, Attenuated Total Reflectance (ATR) FTIR is the optimal sampling technique. ATR eliminates the need for moisture-sensitive KBr pellet pressing and prevents the pathlength saturation often seen in neat liquid transmission cells.

To ensure absolute trustworthiness, the following protocol is designed as a self-validating system , incorporating internal checks to prevent false-positive structural identifications.

Phase 1: System Calibration & Environmental Control

-

Interferometer Alignment Check: Power on the FTIR spectrometer and allow the IR source to stabilize for 30 minutes. Run a standardized 1.5 mil polystyrene calibration film.

-

Validation Gate: Verify that the polystyrene aromatic C-C stretch is detected at exactly 1601 cm⁻¹ (± 1 cm⁻¹) . If the peak drifts, the laser interferometer requires recalibration before proceeding.

-

Background Subtraction: Ensure the ATR crystal (Diamond or ZnSe) is rigorously cleaned with HPLC-grade isopropanol and allowed to dry. Collect a background spectrum of the ambient air (32 scans, 4 cm⁻¹ resolution). This step is critical to digitally subtract atmospheric H₂O vapor and CO₂ (2350 cm⁻¹), which could otherwise introduce artifact peaks.

Phase 2: Sample Acquisition

-

Sample Application: Using a glass Pasteur pipette, deposit 1 to 2 drops of neat 1-chloro-2,2-dimethyloctane directly onto the ATR crystal. Ensure the liquid completely covers the active sensor area to maximize the interaction with the evanescent wave.

-

Data Collection: Acquire the spectrum using 32 to 64 co-added scans .

-

Causality for Scan Count: Signal-to-noise ratio (SNR) improves by the square root of the number of scans ( N ). 32 scans provide an optimal balance between rapid acquisition and a smooth baseline, crucial for resolving the subtle 720 cm⁻¹ CH₂ rocking band.

-

Phase 3: Post-Processing & Algorithmic Correction

-

Apodization: Apply a Happ-Genzel or Norton-Beer apodization function during the Fourier transform to minimize baseline ringing (side-lobes) around the intense C-H stretching bands.

-

ATR Correction (Critical Step): Apply an ATR correction algorithm to the raw spectrum.

-

Causality for Correction: In ATR spectroscopy, the depth of penetration ( dp ) of the IR beam into the sample is directly proportional to the wavelength. Consequently, low-frequency peaks (like the C-Cl stretch at 700 cm⁻¹) penetrate deeper and appear artificially more intense than high-frequency peaks (like the C-H stretch at 2900 cm⁻¹) compared to standard transmission spectra. ATR correction normalizes these intensities, allowing for accurate comparison against standard transmission databases.

-

Diagnostic Workflow Visualization

The following logical workflow outlines the sequential diagnostic steps an analyst must take to validate the presence of 1-chloro-2,2-dimethyloctane from an unknown IR spectrum.

Diagnostic workflow for the IR spectral validation of 1-chloro-2,2-dimethyloctane.

References

- St. Paul's Cathedral Mission College. "INFRARED SPECTROSCOPY." spcmc.ac.in.

- MDPI. "Essential Oil Quality and Purity Evaluation via FT-IR Spectroscopy and Pattern Recognition Techniques." mdpi.com.

- Society for Applied Spectroscopy.

- Brainly. "Determine the possible structure for a compound with the molecular formula C_6H_{13}Cl given the IR signal." brainly.com.

- Benchchem.

Sources

Topic: 1-Chloro-2,2-dimethyloctane as an Alkylating Agent in Organic Synthesis

An Application Note and Comprehensive Protocol Guide

**Abstract

This document provides a detailed technical guide on the synthesis, reactivity, and application of 1-chloro-2,2-dimethyloctane as an alkylating agent in modern organic synthesis. Due to its unique neopentyl-like structure, this primary alkyl halide exhibits reactivity that is dominated by steric hindrance, leading to significant deviations from classical substitution pathways. We will explore the mechanistic nuances that govern its behavior, including its pronounced resistance to S(_N)2 reactions and its propensity for carbocation rearrangement under S(_N)1 or Lewis acidic conditions. This guide offers field-proven protocols for its use in key synthetic transformations, including Friedel-Crafts alkylation and, critically, its conversion into a potent nucleophile via Grignard reagent formation. The causality behind experimental choices is explained to provide a self-validating framework for researchers.

Introduction: The Unique Character of a Sterically Hindered Halide

1-Chloro-2,2-dimethyloctane is a primary alkyl halide characterized by a sterically demanding neopentyl-type framework. A quaternary carbon atom is situated at the β-position relative to the chlorine-bearing carbon. This structural feature creates a crowded environment that profoundly influences its chemical reactivity.[1] The gem-dimethyl group effectively shields the electrophilic α-carbon from backside attack, rendering bimolecular nucleophilic substitution (S(_N)2) reactions exceptionally slow or altogether non-viable.[2][3] Consequently, its utility as a direct alkylating agent for common nucleophiles is limited under standard S(_N)2 conditions.

However, this steric impediment gives rise to alternative, synthetically valuable reaction pathways. Under conditions that favor carbocation formation, such as in the presence of strong Lewis acids or in polar protic solvents, 1-chloro-2,2-dimethyloctane can undergo S(_N)1-type reactions. These reactions are almost invariably accompanied by a Wagner-Meerwein rearrangement to form a more stable tertiary carbocation, which then acts as the primary electrophile.[4][5] Furthermore, this alkyl halide is an excellent precursor for the generation of organometallic reagents, transforming its role from an electrophile to a potent, sterically hindered nucleophile.

Synthesis of 1-Chloro-2,2-dimethyloctane

The most direct and reliable laboratory synthesis of 1-chloro-2,2-dimethyloctane involves the chlorination of its corresponding primary alcohol, 2,2-dimethyloctan-1-ol, which is commercially available.[6]

Protocol 2.1: Synthesis via Thionyl Chloride

This protocol describes the conversion of 2,2-dimethyloctan-1-ol to 1-chloro-2,2-dimethyloctane using thionyl chloride (SOCl(_2)), a common and effective method.

Materials:

-

2,2-Dimethyloctan-1-ol (1.0 eq)

-

Thionyl chloride (SOCl(_2), 1.2 eq)

-

Pyridine (catalytic, ~0.1 eq) or as a solvent

-

Anhydrous diethyl ether or dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO(_3)) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO(_4)) or sodium sulfate (Na(_2)SO(_4))

Procedure:

-

In a dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (N(_2) or Ar), dissolve 2,2-dimethyloctan-1-ol (1.0 eq) in anhydrous diethyl ether or DCM.

-

Cool the solution to 0 °C using an ice-water bath.

-

Slowly add thionyl chloride (1.2 eq) dropwise to the stirred solution. A small amount of pyridine can be added to catalyze the reaction and neutralize the HCl byproduct.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, carefully quench the reaction by slowly pouring the mixture into a flask containing ice and saturated NaHCO(_3) solution to neutralize excess SOCl(_2) and HCl.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (2 x 50 mL).

-

Combine the organic layers and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous MgSO(_4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation to yield pure 1-chloro-2,2-dimethyloctane.

Caption: Synthesis of 1-Chloro-2,2-dimethyloctane.

Application in Electrophilic Aromatic Substitution: Friedel-Crafts Alkylation

One of the primary applications of neopentyl-type halides is in Friedel-Crafts alkylation reactions. The presence of a strong Lewis acid, such as aluminum chloride (AlCl(_3)), facilitates the formation of a carbocation. Due to the instability of the initial primary carbocation, a rapid 1,2-hydride shift occurs, leading to a more stable tertiary carbocation that serves as the active electrophile.[4][5]

Mechanism: The Inevitable Rearrangement

Caption: Friedel-Crafts alkylation mechanism.

Protocol 3.1: Friedel-Crafts Alkylation of Benzene

This protocol details the alkylation of benzene, where a large excess of the arene is used to minimize polyalkylation.[5]

Materials:

-

Anhydrous aluminum chloride (AlCl(_3), 1.1 eq)

-

1-Chloro-2,2-dimethyloctane (1.0 eq)

-

Anhydrous benzene (large excess, serves as reactant and solvent)

-

Ice-cold water

-

Dilute hydrochloric acid (HCl, ~1 M)

-

Anhydrous calcium chloride (CaCl(_2)) or magnesium sulfate (MgSO(_4))

Procedure:

-

Set up a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a gas outlet to a trap (to handle evolved HCl gas).

-

Charge the flask with anhydrous benzene and AlCl(_3) (1.1 eq). Cool the mixture to 0-5 °C in an ice bath.

-

Dissolve 1-chloro-2,2-dimethyloctane (1.0 eq) in a small amount of anhydrous benzene and place it in the dropping funnel.

-

Add the alkyl chloride solution dropwise to the stirred AlCl(_3)-benzene suspension over 30-60 minutes, maintaining the low temperature.

-

After the addition, allow the mixture to stir at room temperature for 2-4 hours.

-

Quench the reaction by carefully and slowly pouring the reaction mixture over crushed ice. This is a highly exothermic step.

-

Transfer the mixture to a separatory funnel. The layers should separate; if an emulsion forms, add a small amount of dilute HCl.

-

Wash the organic layer sequentially with dilute HCl, water, saturated NaHCO(_3) solution, and finally brine.

-

Dry the organic layer over anhydrous CaCl(_2) or MgSO(_4).

-

Filter off the drying agent and remove the excess benzene by distillation.

-

Purify the resulting product, (1,1-dimethyl-1-hexyl)benzene, by vacuum distillation.

Direct Alkylation of Heteroatom Nucleophiles: A Challenging Path

As previously stated, direct S(_N)2 reactions with 1-chloro-2,2-dimethyloctane are severely hindered. While forcing conditions can be applied, yields are often poor due to competing side reactions like elimination and rearrangement.[2]

| Nucleophile | Reaction Type | Expected Outcome | Causality |

| Amines (R(2)NH) | N-Alkylation | Very low yield of the corresponding amine. | Extreme steric hindrance prevents backside S(_N)2 attack.[2][3] |

| Alkoxides (RO⁻) | Williamson Ether Synthesis | Extremely low to no yield of the ether product. | S(_N)2 pathway is blocked. Elimination (E2) may occur if β-hydrogens are available, though rearrangement is more likely under certain conditions.[2] |

| Thiolates (RS⁻) | Thioether Synthesis | Low to moderate yield. | Thiolates are stronger and softer nucleophiles than alkoxides, making them slightly more effective at overcoming the steric barrier, but the reaction remains challenging. |

Reversing Reactivity: 1-Chloro-2,2-dimethyloctane as a Nucleophile Precursor

A far more effective and versatile strategy for incorporating the 2,2-dimethyloctyl group is to convert the alkyl halide into an organometallic nucleophile. The formation of a Grignard reagent reverses the polarity of the α-carbon from electrophilic to strongly nucleophilic.[7][8]

Protocol 5.1: Formation of 2,2-Dimethyloctylmagnesium Chloride (Grignard Reagent)

This protocol requires strictly anhydrous conditions to prevent the quenching of the highly basic Grignard reagent.[9]

Materials:

-

Magnesium turnings (1.2 eq)

-

1-Chloro-2,2-dimethyloctane (1.0 eq)

-

Anhydrous tetrahydrofuran (THF) or diethyl ether

-

A small crystal of iodine (I(_2)) or a few drops of 1,2-dibromoethane for initiation